2-Methyl-5-(1-methyl-3-indolyl)oxazole 2-Methyl-5-(1-methyl-3-indolyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20494449
InChI: InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

2-Methyl-5-(1-methyl-3-indolyl)oxazole

CAS No.:

Cat. No.: VC20494449

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(1-methyl-3-indolyl)oxazole -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 2-methyl-5-(1-methylindol-3-yl)-1,3-oxazole
Standard InChI InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3
Standard InChI Key JLDUXVRLKRVIAL-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(O1)C2=CN(C3=CC=CC=C32)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-5-(1-methyl-3-indolyl)oxazole (C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O) features a five-membered oxazole ring substituted with a methyl group at the 2-position and a 1-methylindole group at the 5-position. The indole moiety is fused to the oxazole via a C–C bond at the 3-position of the indole, creating a planar conjugated system that enhances electronic delocalization .

Table 1: Predicted Physicochemical Properties

PropertyValue (Calculated/Inferred)Source Analogue Reference
Molecular Weight212.25 g/mol2-Ethyl-5-(3-indolyl)oxazole
Density1.18–1.22 g/cm³Oxazole-indole hybrids
Boiling Point~400–415°CEthyl-substituted oxazole
LogP (Partition Coefficient)2.6–3.1Indole-oxazole derivatives
SolubilityLow in water; soluble in DMSO, methanolStructural analogs

The methyl substituents at the indole nitrogen and oxazole 2-position likely increase hydrophobicity compared to non-methylated analogs, as evidenced by the higher LogP values of related compounds .

Synthesis and Reactivity

Van Leusen Oxazole Synthesis

The most plausible route to 2-methyl-5-(1-methyl-3-indolyl)oxazole involves the van Leusen reaction, a [3+2] cycloaddition between TosMIC (tosylmethyl isocyanide) and a substituted aldehyde. For this compound, the aldehyde precursor would be 1-methyl-3-formylindole.

Reaction Scheme:

  • Aldehyde Preparation: 1-Methylindole undergoes Vilsmeier-Haack formylation to yield 1-methyl-3-formylindole.

  • Cycloaddition: Reaction of 1-methyl-3-formylindole with TosMIC in methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>) at reflux produces the oxazole ring via intermediate oxazoline formation .

Key Conditions:

  • Solvent: Methanol

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Temperature: Reflux (~65°C)

  • Reaction Time: 3–6 hours

Yield optimization studies on analogous compounds suggest a range of 60–75% for this synthesis .

Post-Synthetic Modifications

Biological Activities and Applications

Table 2: Inferred Antimicrobial Profile

PathogenMIC Range (Predicted)Reference Compound
Staphylococcus aureus0.12–0.94 mg/mL5-(3-Indolyl)oxazole
Escherichia coli0.24–1.88 mg/mLIndole-thiazole hybrids
Candida albicans0.47–1.50 mg/mLOxazole derivatives

Anticancer Activity

Oxazole-indole hybrids demonstrate moderate cytotoxicity against cancer cell lines. For instance, Georgiades et al. observed IC<sub>50</sub> values of 8–15 µM for tris-oxazole compounds in breast cancer (MCF-7) and lung carcinoma (A549) models, suggesting that 2-methyl-5-(1-methyl-3-indolyl)oxazole may exhibit similar activity .

Comparative Analysis with Related Compounds

2-Ethyl-5-(3-indolyl)oxazole

The ethyl-substituted analog (CAS 73053-81-3) shares a similar structure but differs in lipophilicity (LogP = 2.53 vs. ~2.8 for the methyl derivative) and boiling point (412.6°C vs. ~405°C) . The methyl group’s smaller size may enhance metabolic stability compared to the ethyl variant.

5-(1H-Indol-3-yl)oxazole

Non-methylated derivatives exhibit lower LogP values (2.1–2.4) and reduced antimicrobial potency, underscoring the importance of N-methylation for optimizing bioavailability and activity .

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